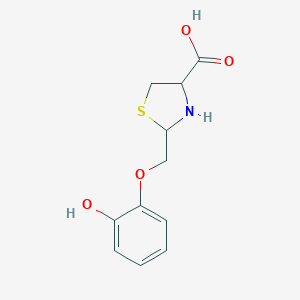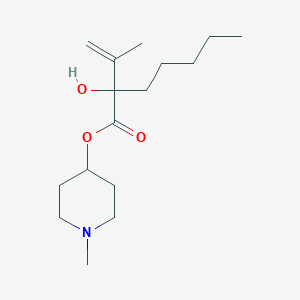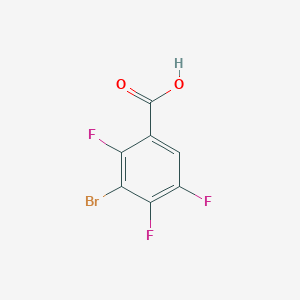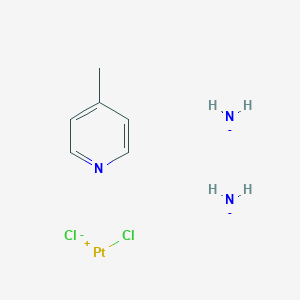
Azanide;chloroplatinum(1+);4-methylpyridine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;chloroplatinum(1+);4-methylpyridine;chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a coordination complex that contains a platinum atom, a nitrogen atom, and a chloride ion. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism Of Action
The mechanism of action of Azanide;chloroplatinum(1+);4-methylpyridine;chloride is complex and not fully understood. It is known to interact with a variety of biological molecules, including DNA, RNA, and proteins, and may function as a catalyst for chemical reactions within cells.
Biochemical And Physiological Effects
Azanide;chloroplatinum(1+);4-methylpyridine;chloride has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to interact with a variety of proteins, including enzymes and transcription factors, and may play a role in regulating gene expression.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Azanide;chloroplatinum(1+);4-methylpyridine;chloride in laboratory experiments is its versatility. It can be used as a catalyst for a variety of organic reactions, as well as a probe for studying protein-ligand interactions. However, its use is limited by its toxicity and potential for side effects, and it must be handled with care in the laboratory.
Future Directions
There are many possible future directions for research on Azanide;chloroplatinum(1+);4-methylpyridine;chloride. Some potential areas of investigation include:
1. Further exploration of its potential as an anticancer agent, including studies of its mechanism of action and potential side effects.
2. Development of new synthetic methods for producing Azanide;chloroplatinum(1+);4-methylpyridine;chloride, with the aim of improving its purity and reducing its toxicity.
3. Investigation of its potential as a catalyst for other types of chemical reactions, including those involving renewable resources.
4. Studies of its interactions with other biological molecules, including lipids and carbohydrates, with the aim of gaining a better understanding of its biological activity.
5. Development of new methods for delivering Azanide;chloroplatinum(1+);4-methylpyridine;chloride to cells and tissues, with the aim of improving its efficacy and reducing its toxicity.
In conclusion, Azanide;chloroplatinum(1+);4-methylpyridine;chloride is a promising compound with a wide range of potential applications in scientific research. Its unique chemical properties make it a valuable tool for researchers in a variety of fields, and there are many possible future directions for research on this compound.
Synthesis Methods
The synthesis of Azanide;chloroplatinum(1+);4-methylpyridine;chloride typically involves the reaction of platinum chloride with a nitrogen-containing ligand, such as azanide or 4-methylpyridine. The resulting coordination complex can then be isolated and purified using a variety of techniques, including column chromatography and recrystallization.
Scientific Research Applications
Azanide;chloroplatinum(1+);4-methylpyridine;chloride has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a potential anticancer agent, and as a probe for studying protein-ligand interactions. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
properties
CAS RN |
106343-50-4 |
|---|---|
Product Name |
Azanide;chloroplatinum(1+);4-methylpyridine;chloride |
Molecular Formula |
C6H11Cl2N3Pt-2 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
azanide;chloroplatinum(1+);4-methylpyridine;chloride |
InChI |
InChI=1S/C6H7N.2ClH.2H2N.Pt/c1-6-2-4-7-5-3-6;;;;;/h2-5H,1H3;2*1H;2*1H2;/q;;;2*-1;+2/p-2 |
InChI Key |
XWWYOSYXKFCELW-UHFFFAOYSA-L |
SMILES |
CC1=CC=NC=C1.[NH2-].[NH2-].[Cl-].Cl[Pt+] |
Canonical SMILES |
CC1=CC=NC=C1.[NH2-].[NH2-].[Cl-].Cl[Pt+] |
synonyms |
cis-(Pt(NH3)(2)(4-methylpyridine)Cl)Cl cisplatin-4-methylpyridine CP-4-MP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
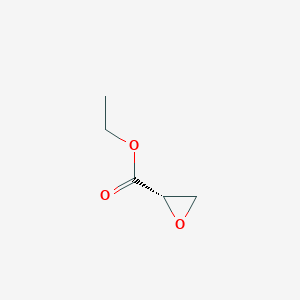
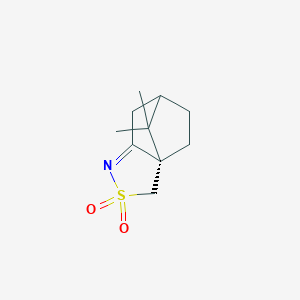
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

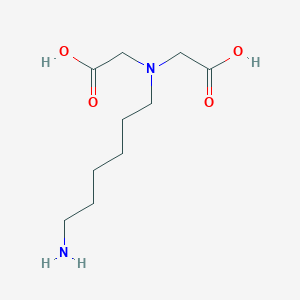

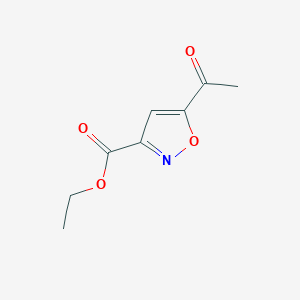
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
